molecular formula C19H27NO2 B4595829 N-[1-(1-adamantyl)butyl]-2-furamide

N-[1-(1-adamantyl)butyl]-2-furamide

Cat. No.: B4595829
M. Wt: 301.4 g/mol
InChI Key: CJSAMTFPNDYDLI-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)butyl]-2-furamide is a synthetic organic compound characterized by a unique structural framework combining an adamantyl moiety, a butyl chain, and a 2-furamide group. The adamantyl group, a rigid bicyclic hydrocarbon, is a hallmark of many synthetic cannabinoid receptor agonists (SCRAs), which mimic Δ9-tetrahydrocannabinol (THC) by targeting CB1 and CB2 receptors . The 2-furamide group, however, appears in diverse pharmacological contexts, including opioids and unclassified psychoactive substances, underscoring the importance of scaffold-dependent activity .

Properties

IUPAC Name

N-[1-(1-adamantyl)butyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-2-4-17(20-18(21)16-5-3-6-22-16)19-10-13-7-14(11-19)9-15(8-13)12-19/h3,5-6,13-15,17H,2,4,7-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSAMTFPNDYDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings :

  • Structural Variations : The target compound’s butyl chain and 2-furamide group distinguish it from regulated analogs like STS-135 and AKB48, which feature indole/indazole cores and carboxamide linkages. Longer chains (e.g., pentyl) and halogenation (e.g., 5-fluoropentyl) in regulated SCRAs enhance receptor binding and metabolic stability .

Furamide-Containing Derivatives

The 2-furamide group appears in multiple pharmacological classes, illustrating its versatility:

Compound Name Core Structure Pharmacological Class Legal Status Reference
Mirfentanyl Pyrazinyl, phenethyl, piperidinyl Opioid (fentanyl analog) Controlled (Model State Act)
26844-27-9 Indole-ethyl-piperidinyl, 2-furamide Unclassified (tryptamine-like) Unknown

Key Findings :

  • Pharmacological Diversity: Mirfentanyl’s 2-furamide group contributes to µ-opioid receptor binding, whereas in the target compound, the same group may interact with cannabinoid receptors. This highlights the scaffold-dependent behavior of the furamide moiety.
  • Structural Contrasts : The indole-ethyl-piperidinyl framework of 26844-27-9 () diverges significantly from the adamantyl-butyl system, suggesting distinct synthesis pathways and receptor targets.

Structural and Legal Implications

  • Receptor Binding Hypotheses : The adamantyl group’s rigidity likely enhances CB1/CB2 affinity, while the butyl chain may reduce potency compared to longer-chain analogs (e.g., pentyl). The furamide group’s electron-rich aromatic system could influence binding kinetics.
  • Regulatory Landscape: Jurisdictions like Western Australia and South Australia impose strict penalties on adamantyl-carboxamide SCRAs (e.g., 12.5 kg threshold for trafficking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(1-adamantyl)butyl]-2-furamide
Reactant of Route 2
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